The compound (4-(4-Methoxyphenyl)piperazin-1-yl)(4-methylpiperidin-1-yl)methanone is a synthetic organic molecule that belongs to the class of piperazine derivatives. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of neurological and psychiatric disorders. The structure features a piperazine ring and a piperidine moiety, which are common in various pharmacologically active compounds.
This compound can be synthesized through various organic reactions involving piperazine and piperidine derivatives. It falls under the category of piperazine derivatives, which are known for their diverse pharmacological profiles, including activity as antidepressants, antipsychotics, and anxiolytics. The classification of this compound can be further refined into subcategories based on its specific functional groups and structural characteristics.
The synthesis of (4-(4-Methoxyphenyl)piperazin-1-yl)(4-methylpiperidin-1-yl)methanone typically involves multi-step organic reactions. A common synthetic route includes:
The reactions typically require controlled conditions such as temperature and solvent choice to optimize yield and purity. Analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are employed to confirm the structure of synthesized compounds.
The molecular structure of (4-(4-Methoxyphenyl)piperazin-1-yl)(4-methylpiperidin-1-yl)methanone can be depicted as follows:
The molecular formula is , with a molecular weight of approximately 288.39 g/mol. The compound's structural features contribute to its potential interactions with biological targets.
The compound can participate in various chemical reactions typical for amines and carbonyl-containing compounds, including:
These reactions often require specific reagents and conditions to ensure successful transformation while minimizing side products.
The mechanism of action for (4-(4-Methoxyphenyl)piperazin-1-yl)(4-methylpiperidin-1-yl)methanone likely involves interaction with neurotransmitter receptors in the brain, particularly those related to dopamine and serotonin pathways.
Studies on similar compounds suggest that modifications in the piperazine or piperidine moieties can significantly influence receptor affinity and selectivity.
(4-(4-Methoxyphenyl)piperazin-1-yl)(4-methylpiperidin-1-yl)methanone is primarily investigated for its potential therapeutic applications in treating:
(4-(4-Methoxyphenyl)piperazin-1-yl)(4-methylpiperidin-1-yl)methanone represents a structurally complex compound featuring a methanone bridge connecting two nitrogen-containing heterocycles: a 4-(4-methoxyphenyl)-substituted piperazine and a 4-methylpiperidine moiety. This molecular architecture positions it within a class of bioactive compounds demonstrating significant interactions with neurological targets, particularly serotonin and dopamine receptors. Its systematic design embodies strategic medicinal chemistry principles aimed at optimizing receptor affinity and selectivity within the central nervous system. As a dual-pharmacophore molecule, it merges the receptor-targeting capabilities of the arylpiperazine system with the pharmacokinetic advantages of the lipophilic piperidine subunit, creating a promising scaffold for neuropharmacological intervention [1] [5].
The compound exhibits multiple valid chemical designations reflecting different naming conventions. According to PubChem records, its systematic IUPAC name is (4-(4-Methoxyphenyl)piperazin-1-yl)(4-methylpiperidin-1-yl)methanone, which precisely describes the molecular architecture: a methanone group bridges the piperazinyl nitrogen at position 1 and the piperidinyl nitrogen at position 1, with the piperazine ring bearing a 4-methoxyphenyl substituent at its para position and the piperidine ring containing a methyl group at carbon 4 [1].
Its molecular formula is C₁₈H₂₇N₃O₂, indicating 18 carbon atoms, 27 hydrogen atoms, 3 nitrogen atoms, and 2 oxygen atoms. This composition yields a molecular mass of 317.43 g/mol. The compound's structural taxonomy classifies it as a bis-azaheterocyclic ketone, specifically a ketone-functionalized piperazine-piperidine hybrid. This places it within a broader category of N-acylated piperazine derivatives documented in neuropharmacological research [1] [3].
Table 1: Nomenclature and Identifiers for (4-(4-Methoxyphenyl)piperazin-1-yl)(4-methylpiperidin-1-yl)methanone
Designation Type | Identifier | Source/Reference |
---|---|---|
Systematic Name | (4-(4-Methoxyphenyl)piperazin-1-yl)(4-methylpiperidin-1-yl)methanone | PubChem CID 15943559 [1] |
Molecular Formula | C₁₈H₂₇N₃O₂ | PubChem CID 15943559 [1] |
CAS Registry Number | Not publicly available in search results (Related compound: 927640-66-2 for (4-(4-Methoxyphenyl)piperazin-1-yl)(piperidin-1-yl)methanone) | BLD Pharm [3] |
Alternative Structural Representation | Bis-heterocyclic ketone featuring 4-arylpiperazine and 4-alkylpiperidine | Patent US20080032976A1 [5] |
Structurally analogous compounds include (4-(4-Methoxyphenyl)piperazin-1-yl)(piperidin-1-yl)methanone (CAS 927640-66-2), which replaces the 4-methylpiperidine with an unsubstituted piperidine ring [3], and the more complex hybrid (4-(4-Methoxyphenyl)piperazin-1-yl)(4-((3-(4-methylpiperidin-1-yl)pyrazin-2-yl)oxy)phenyl)methanone (C₂₈H₃₃N₅O₃), which incorporates an additional pyrazine-oxyphenyl spacer [2]. The compound [4-(4-methoxyphenyl)piperazin-1-yl][3-(1H-pyrrol-1-yl)phenyl]methanone (C₂₂H₂₃N₃O₂) exemplifies structural variations where the piperidine is replaced by an aryl group bearing a pyrrole substituent [4]. These structural variations significantly influence receptor binding profiles and pharmacokinetic properties.
Table 2: Structural Analogs and Derivatives of the Core Scaffold
Compound Structure | Molecular Formula | Key Structural Variation | Source |
---|---|---|---|
(4-(4-Methoxyphenyl)piperazin-1-yl)(piperidin-1-yl)methanone | C₁₇H₂₅N₃O₂ | Unsubstituted piperidine (lacks 4-methyl group) | BLD Pharm [3] |
[4-(4-Methoxyphenyl)piperazin-1-yl][3-(1H-pyrrol-1-yl)phenyl]methanone | C₂₂H₂₃N₃O₂ | Aryl carbonyl replacement (piperidine → phenylpyrrole) | ChemDiv [4] |
(4-(4-Methoxyphenyl)piperazin-1-yl)(4-((3-(4-methylpiperidin-1-yl)pyrazin-2-yl)oxy)phenyl)methanone | C₂₈H₃₃N₅O₃ | Extended spacer with pyrazine-oxyphenyl group | PubChem CID 49661028 [2] |
1H-indol-6-yl(piperazin-1-yl)methanone derivatives | Variable | Indole-based carbonyl component | Patent US20080032976A1 [5] |
The strategic development of (4-(4-Methoxyphenyl)piperazin-1-yl)(4-methylpiperidin-1-yl)methanone stems from decades of research into arylpiperazine-based pharmacophores in central nervous system (CNS) drug discovery. Piperazine derivatives first gained prominence in the mid-20th century with compounds like buspirone, which featured the 4-(4-methoxyphenyl)piperazine moiety as a key serotonergic pharmacophore. Medicinal chemists later recognized that N-acylation of piperazines could significantly modulate blood-brain barrier penetration and metabolic stability compared to secondary amine counterparts [5] [6].
The integration of the 4-methylpiperidine subunit represents a deliberate structural optimization to enhance receptor affinity profiles. Patent literature from the mid-2000s reveals extensive exploration of piperazine N-acylated structures targeting neurological receptors. Specifically, compounds featuring lipophilic, sterically constrained groups like 4-methylpiperidine demonstrated improved binding kinetics at both dopaminergic and serotonergic receptors compared to simpler N-alkyl or N-arylpiperazine analogs. This structural element contributes to conformational restriction and enhanced van der Waals interactions within receptor binding pockets [5].
This compound exemplifies the convergence of two medicinal chemistry strategies: 1) retention of the 4-(4-methoxyphenyl)piperazine "head group" known for 5-HT₁ₐ receptor affinity, and 2) incorporation of the sterically defined 4-methylpiperidine "tail group" to modulate selectivity and pharmacokinetics. Such dual-pharmacophore architectures became prominent in the 2000s-2010s for CNS drug discovery, particularly for psychiatric indications, as evidenced by patent filings covering structurally related benzoylpiperazine derivatives as glycine absorption inhibitors for psychosis treatment [6].
(4-(4-Methoxyphenyl)piperazin-1-yl)(4-methylpiperidin-1-yl)methanone holds substantial significance in neuropharmacology due to its dual-receptor targeting capability. The 4-(4-methoxyphenyl)piperazine moiety is a well-established pharmacophore for serotonin 5-HT₁ₐ receptors, where the methoxy group's electron-donating properties and the phenyl ring's spatial orientation facilitate specific interactions with the receptor's orthosteric binding site. Concurrently, the 4-methylpiperidine component provides affinity for dopaminergic receptors, particularly D₂ and D₃ subtypes, through optimal positioning of its aliphatic methyl group within hydrophobic receptor subpockets [5].
This dual-target engagement positions the compound as a potential investigational agent for neuropsychiatric disorders where both serotonergic and dopaminergic systems are implicated. Patent literature specifically identifies structurally analogous 1-benzoil-piperazine derivatives as inhibitors of glycine absorption for psychosis treatment, highlighting the therapeutic relevance of this chemotype in schizophrenia and related conditions involving NMDA receptor hypofunction [6]. The compound's molecular framework enables simultaneous modulation of multiple neurotransmitter systems—a strategy increasingly recognized as advantageous for complex psychiatric conditions compared to selective single-target agents.
Table 3: Receptor Targeting Profile of Structural Analogs and Significance
Pharmacological Target | Structural Determinant | Therapeutic Implication | Evidence Source |
---|---|---|---|
Serotonin 5-HT₁ₐ Receptor | 4-(4-Methoxyphenyl)piperazine moiety | Anxiolysis, antidepressant effects | Patent US20080032976A1 [5] |
Dopamine D₂-like Receptors | 4-Methylpiperidine component | Antipsychotic activity, potential motor side effects | Patent US20080032976A1 [5] |
Glycine Transporter 1 (GlyT1) | Aroylpiperazine architecture | NMDA receptor potentiation for psychosis treatment | Patent MXPA06002672A [6] |
Sigma Receptors | Lipophilic piperidine substitution | Cognitive enhancement, neuroprotection | Patent US20080032976A1 [5] |
Molecular modeling studies suggest the methanone bridge provides an optimal spatial separation (approximately 6-8 Å) between the two pharmacophoric elements, corresponding to the distance between key recognition sites in several G-protein coupled receptors prevalent in the CNS. This precise spatial arrangement may explain the compound's enhanced receptor selectivity compared to simpler analogs with direct ring connection or flexible alkyl spacers. The 4-methyl group on the piperidine ring enhances lipophilicity (logP ≈ 3-4), facilitating blood-brain barrier penetration—a critical pharmacokinetic advantage for CNS-targeted compounds—while avoiding excessive hydrophobicity that could impair solubility or increase metabolic clearance [4] [5].
The compound's structural framework has inspired the development of advanced analogs targeting additional neurological mechanisms. These include derivatives where the piperidine moiety is incorporated into more complex bicyclic systems or where electronic modifications (e.g., fluorine substitution) fine-tune receptor interactions. These efforts underscore the scaffold's versatility as a platform for developing novel neurotherapeutics with potentially improved efficacy and safety profiles [5] [6].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1